

A Comparative Guide to Mitochondrial Uncouplers: SHS4121705 versus SHD865

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Compound of Interest

Compound Name: SHS4121705

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This guide provides a detailed, objective comparison of two mitochondrial uncouplers, **SHS4121705** and SHD865. Both compounds are derivatives of the well-characterized uncoupler BAM15 and have garnered interest for their therapeutic potential in metabolic diseases. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathway.

Introduction to SHS4121705 and SHD865

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis and leading to an increase in oxygen consumption and energy expenditure. This mechanism holds therapeutic promise for conditions such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).

SHS4121705 is a derivative of 6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol.[4][5] It has been investigated primarily for its efficacy in a mouse model of NASH.[2][6]

SHD865 belongs to a newer class of imidazolopyrazine mitochondrial uncouplers and is also a derivative of BAM15.[1][7][8] It is characterized as a milder uncoupler than its parent compound and has shown significant efficacy in reversing diet-induced obesity and improving glucose tolerance in mice.[1][7][8]

Performance Data: A Comparative Analysis

The following tables summarize the available quantitative data for **SHS4121705** and SHD865. It is important to note that the data presented are compiled from different studies and may not have been generated under identical experimental conditions.

Table 1: In Vitro Efficacy

Parameter	SHS4121705	SHD865	Reference Compound (BAM15)	Reference Compound (FCCP)
Chemical Class	6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivative	Imidazolopyrazine	Furazanopyrazine	Carbonyl cyanide p-trifluoromethoxyphenylhydrazone
EC50 (L6 Myoblasts)	4.3 μ M[2][6]	3.8 μ mol/L[3]	0.9 μ mol/L[3]	1.2 μ mol/L[3]
Maximal Respiration	Not explicitly stated	~90% of maximal OCR induced by BAM15[3][8]	Potent uncoupler[3]	Potent uncoupler, can inhibit respiration at higher concentrations[3]

Note: EC50 values represent the concentration at which half-maximal effective response (in this case, oxygen consumption rate) is observed. Lower values indicate higher potency.

Table 2: In Vivo Pharmacokinetics

Parameter	SHS4121705 (Mice)	SHD865 (Mice)	SHD865 (Rats)
Administration Route	Oral	Oral gavage (10 mg/kg)	Oral gavage (5 mg/kg)
Cmax	81 µM	Data not explicitly stated in µM	Data not explicitly stated in µM
t1/2 (Half-life)	5.7 hours	Data not explicitly stated	Data not explicitly stated
Oral Bioavailability	Excellent[6]	Good[3]	Maximal[1][7][8]
Clearance	Not explicitly stated	Slow in human microsomes and hepatocytes[1][7][8]	Slow in human microsomes and hepatocytes[1][7][8]

Table 3: In Vivo Efficacy and Observations

Feature	SHS4121705	SHD865
Primary Disease Model	STAM™ mouse model of NASH[2][6]	Diet-induced obesity in mice[1][7][8]
Effect on Liver	Decreased liver triglyceride levels, improved liver markers (ALT), reduced NAFLD activity score and fibrosis[6]	Corrected liver steatosis[1][7][8]
Effect on Body Weight/Adiposity	Not effective in obesity models	Completely restored normal body composition and reversed adiposity[1][7][8]
Effect on Glucose Homeostasis	Not the primary focus of cited studies	Restored normal glucose tolerance[1][7][8]
Effect on Food Intake	No effect[6]	No effect[1][7][8]
Safety Profile	No observed changes in body temperature[6]	No adverse effects observed at high doses; less impact on plasma membrane potential than FCCP[3]

Experimental Protocols

A key experiment for characterizing mitochondrial uncouplers is the measurement of the cellular oxygen consumption rate (OCR). The following is a representative protocol using a Seahorse XF Analyzer.

Protocol: Measurement of Oxygen Consumption Rate (OCR) in Cultured Cells

1. Cell Culture:

- Plate cells (e.g., L6 myoblasts) in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
- Incubate overnight in a standard cell culture incubator (37°C, 5% CO₂).

2. Assay Preparation:

- On the day of the assay, remove the cell culture medium.
- Wash the cells twice with pre-warmed assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH 7.4).
- Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

3. Compound Preparation and Loading:

- Prepare stock solutions of **SHS4121705**, SHD865, and control compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in a suitable solvent (e.g., DMSO).
- Dilute the compounds to their final working concentrations in the assay medium.
- Load the compound solutions into the appropriate ports of the Seahorse XF sensor cartridge.

4. Seahorse XF Analyzer Operation:

- Calibrate the Seahorse XF Analyzer with the calibration solution.
- Load the cell culture plate and the sensor cartridge into the analyzer.
- Program the instrument to perform a "Mitochondrial Stress Test." This typically involves sequential injections of:
 - The test compound (**SHS4121705** or SHD865) to measure the dose-response of uncoupling.

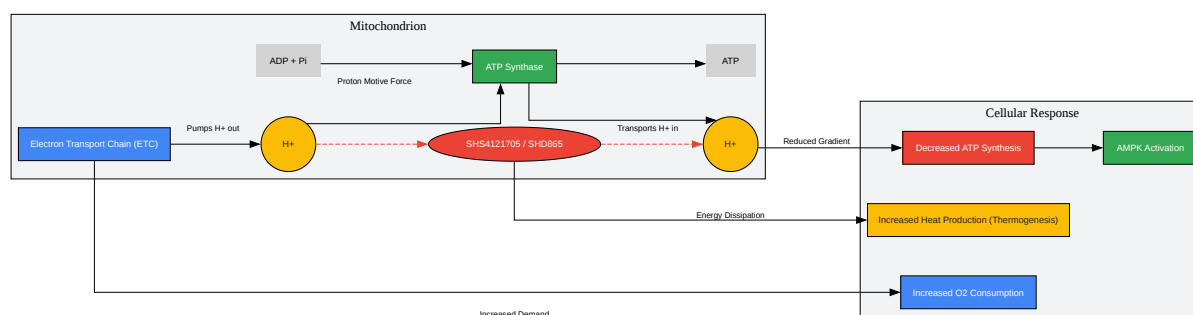
- Oligomycin (an ATP synthase inhibitor) to determine the ATP-linked respiration.
- FCCP (a potent uncoupler) to measure the maximal respiration.
- Rotenone and antimycin A (Complex I and III inhibitors, respectively) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

5. Data Analysis:

- The Seahorse XF software will record OCR in real-time.
- Normalize the OCR data to cell number or protein concentration per well.
- Calculate key parameters such as basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.
- For dose-response experiments, plot the OCR against the compound concentration to determine the EC50 value.

Visualizations

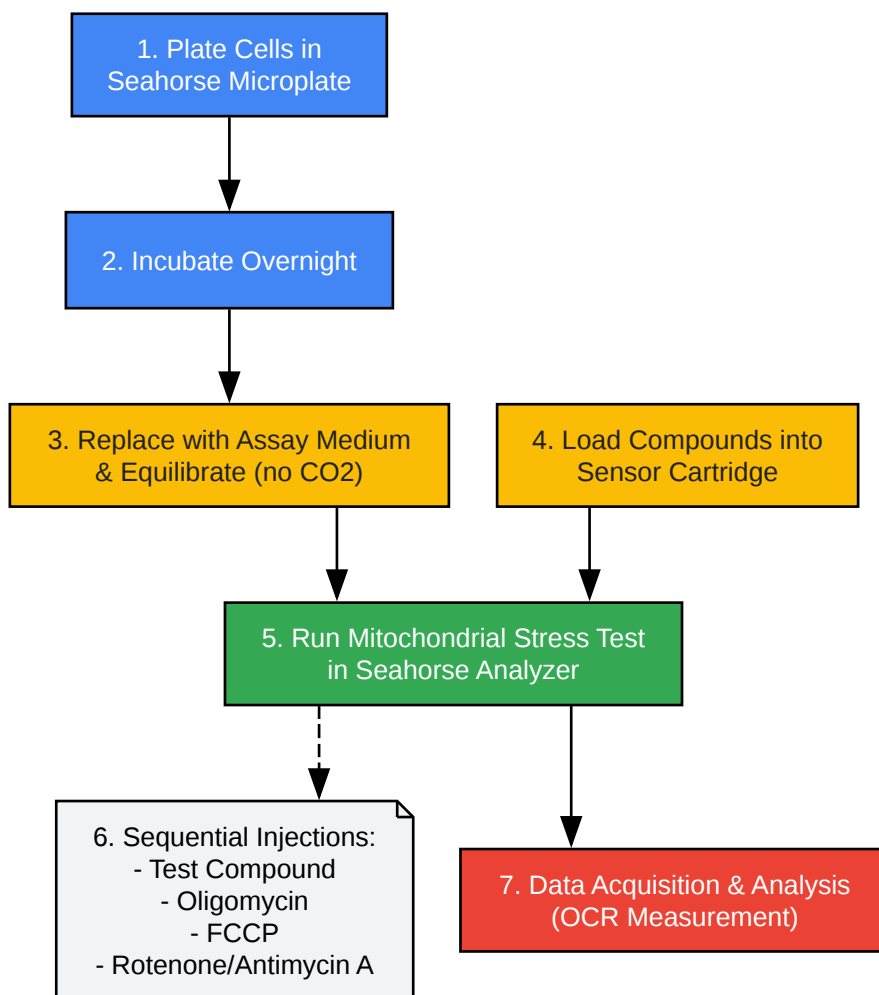
Signaling Pathway of Mitochondrial Uncoupling



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Caption: Mechanism of action for mitochondrial uncouplers like **SHS4121705** and SHD865.

Experimental Workflow for OCR Measurement



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Caption: Standard workflow for assessing mitochondrial uncoupler activity via OCR measurement.

Conclusion

SHS4121705 and SHD865 are both promising mitochondrial uncouplers with distinct therapeutic profiles based on current research.

- **SHS4121705** has demonstrated efficacy in a preclinical model of NASH, improving liver health without affecting body weight.[6] Its improved pharmacokinetic properties over earlier compounds make it a valuable tool for studying liver-specific metabolic diseases.
- SHD865 appears to be a potent agent for combating obesity and improving glucose homeostasis.[1][7][8] Its characterization as a "milder" uncoupler with a wide therapeutic window and good oral bioavailability suggests a favorable safety profile for systemic metabolic disorders.[1][3][7][8]

For the research and drug development community, the choice between these two compounds will likely depend on the therapeutic indication. **SHS4121705** may be more suitable for liver-centric diseases like NASH, whereas SHD865 shows greater promise for treating obesity and type 2 diabetes. A direct, head-to-head comparative study under identical conditions would be invaluable to further delineate their respective potencies, efficacies, and safety profiles.

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